molecular formula C9H9BrFNO2 B8360230 Methyl (4-bromo-2-fluorobenzyl)carbamate

Methyl (4-bromo-2-fluorobenzyl)carbamate

Cat. No.: B8360230
M. Wt: 262.08 g/mol
InChI Key: VARAJCTYHVMWDI-UHFFFAOYSA-N
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Description

Methyl (4-bromo-2-fluorobenzyl)carbamate is a synthetic carbamate derivative characterized by a benzyl backbone substituted with bromine (Br) at the para-position and fluorine (F) at the ortho-position of the aromatic ring. The carbamate functional group (-O(CO)NHCH₃) is esterified with a methyl group, conferring distinct electronic and steric properties.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

methyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C9H9BrFNO2/c1-14-9(13)12-5-6-2-3-7(10)4-8(6)11/h2-4H,5H2,1H3,(H,12,13)

InChI Key

VARAJCTYHVMWDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of halogens (Br, F) significantly influence electronic properties and intermolecular interactions. Key comparisons include:

Compound Substituents Electronic Effects
Methyl (4-bromo-2-fluorobenzyl)carbamate 4-Br, 2-F - Strong electron-withdrawing Br (para) enhances ring electron deficiency.
- Ortho-F increases polarity and steric hindrance.
Methyl (4-chloro-2-fluorobenzyl)carbamate 4-Cl, 2-F - Cl (less electronegative than Br) reduces electron withdrawal.
- Similar steric profile but lower molecular weight.
Methyl (4-bromo-3-fluorobenzyl)carbamate 4-Br, 3-F - Meta-F creates weaker dipole interactions compared to ortho-F.
- Altered hydrogen-bonding potential.
Benzyl 4-bromo-5-fluoro-2-(4-hydroxybut-2-enyloxy)phenylcarbamate 4-Br, 5-F, 2-OCH₂CH=CHCH₂OH - Additional hydroxyl and alkenyl groups increase hydrophilicity.
- Extended conjugation alters reactivity.

Key Findings :

  • Bromine at the para-position enhances electrophilic aromatic substitution resistance compared to chloro analogs .
  • Ortho-fluorine increases metabolic stability in carbamates by impeding enzymatic cleavage .
Carbamate Ester Group Variations

The ester group (e.g., methyl vs. tert-butyl) impacts solubility and stability:

Compound Ester Group Solubility (Predicted) Stability
This compound Methyl Moderate in polar aprotic solvents Prone to hydrolysis under acidic conditions.
Ethyl (4-bromo-2-fluorobenzyl)carbamate Ethyl Lower than methyl Enhanced steric protection delays hydrolysis.
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate tert-Butyl Low in aqueous media High stability due to bulky tert-butyl group.

Key Findings :

  • Methyl esters exhibit faster hydrolysis rates than tert-butyl analogs, making them less suitable for prolonged biological activity .
  • Ethyl esters balance solubility and stability but require tailored synthetic conditions .
Crystallographic and Structural Insights

For example:

  • Bromine’s large atomic radius creates distinct X-ray diffraction patterns, aiding in crystal structure determination .
  • Fluorine’s anisotropic displacement parameters (modeled via ORTEP) reveal conformational rigidity in similar compounds .

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